alpha-L-Tagatopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

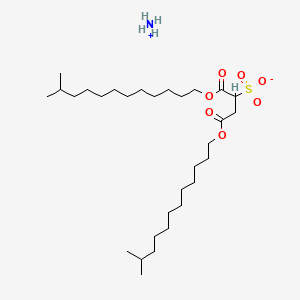

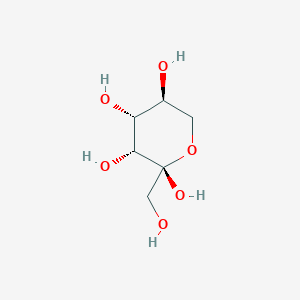

Alpha-L-Tagatopyranose is a monosaccharide, specifically a hexose, which is a six-carbon sugar. It is one of the many isomers of tagatose, a rare sugar that occurs naturally in small quantities in dairy products and some fruits. This compound exists in its pyranose form, which is a six-membered ring structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Alpha-L-Tagatopyranose can be synthesized through the isomerization of D-galactose. This process involves the use of L-arabinose isomerase, an enzyme that catalyzes the conversion of D-galactose to D-tagatose. The reaction typically occurs at elevated temperatures, around 50°C, and within a broad pH range of 5 to 9 . The enzyme is not dependent on divalent metal ions, making the process relatively straightforward.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using recombinant strains of microorganisms. For example, a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and L-arabinose isomerase from Arthrobacter sp. 22c can be used. This method involves the hydrolysis of lactose to produce D-galactose, which is then isomerized to D-tagatose . This approach offers a high yield and is suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-L-Tagatopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typical for monosaccharides and involve the functional groups present in the sugar molecule.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as nitric acid or bromine water. These reactions typically occur under acidic conditions and result in the formation of aldonic acids.

Reduction: Reduction of this compound can be achieved using sodium borohydride or hydrogen in the presence of a catalyst. This reaction converts the sugar into its corresponding alditol.

Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. Common reagents include acetic anhydride for acetylation and methyl iodide for methylation.

Major Products

The major products formed from these reactions include aldonic acids, alditols, and various substituted derivatives of this compound

Applications De Recherche Scientifique

Alpha-L-Tagatopyranose has several scientific research applications:

Chemistry: It is used as a chiral building block in organic synthesis.

Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a prebiotic.

Medicine: this compound is being investigated for its potential use as a low-calorie sweetener and its effects on blood glucose levels.

Industry: In the food industry, this compound is used to enhance the flavor and nutritional value of products.

Mécanisme D'action

The mechanism of action of alpha-L-Tagatopyranose involves its interaction with various enzymes and receptors in the body. As a sugar, it is metabolized through glycolysis and other metabolic pathways. Its effects on blood glucose levels are mediated by its ability to inhibit the absorption of glucose in the intestines and its influence on insulin secretion . The molecular targets and pathways involved include glucose transporters and insulin receptors.

Comparaison Avec Des Composés Similaires

Alpha-L-Tagatopyranose can be compared with other similar compounds, such as:

D-Tagatose: Another isomer of tagatose, D-tagatose has similar properties but different stereochemistry.

D-Galactose: The precursor for the synthesis of this compound, D-galactose is a common sugar found in milk.

D-Glucose: A widely known hexose, D-glucose is the primary source of energy for cells.

L-Arabinose: Another pentose sugar, L-arabinose is used in the synthesis of this compound.

Its ability to act as a low-calorie sweetener and its role in metabolic pathways make it a compound of significant interest .

Propriétés

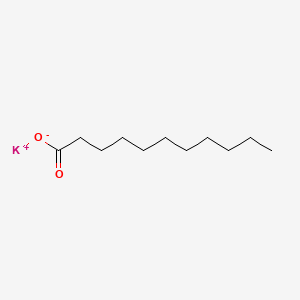

Numéro CAS |

41847-59-0 |

|---|---|

Formule moléculaire |

C6H12O6 |

Poids moléculaire |

180.16 g/mol |

Nom IUPAC |

(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m0/s1 |

Clé InChI |

LKDRXBCSQODPBY-SLPGGIOYSA-N |

SMILES isomérique |

C1[C@@H]([C@H]([C@H]([C@](O1)(CO)O)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

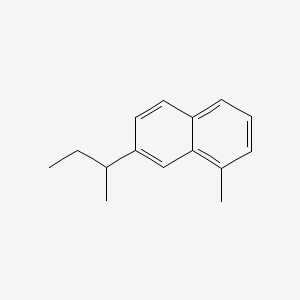

![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)